2'-Methoxy-[3,3'-bipyridin]-4-amine
Description
Properties
IUPAC Name |
3-(2-methoxypyridin-3-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-8(3-2-5-14-11)9-7-13-6-4-10(9)12/h2-7H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRPJELMCQDKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744684 | |
| Record name | 2'-Methoxy[3,3'-bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258620-65-3 | |
| Record name | [3,3′-Bipyridin]-4-amine, 2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258620-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methoxy[3,3'-bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxy 3,3 Bipyridin 4 Amine and Analogues
Strategies for Carbon-Carbon Bond Formation in Bipyridine Synthesis
The formation of the pivotal carbon-carbon bond connecting the two pyridine (B92270) rings in bipyridine synthesis is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These reactions involve the coupling of a pyridyl halide or triflate with an organometallic pyridyl reagent. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with electronically diverse and sterically hindered pyridine precursors. The following sections will delve into the specifics of several key coupling methodologies.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly using palladium and nickel, has revolutionized the synthesis of biaryls, including bipyridines. These methods generally offer high efficiency and functional group tolerance under relatively mild conditions.
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid and ester reagents. mdpi.com The reaction typically involves the palladium-catalyzed coupling of a pyridyl boronic acid or its ester with a pyridyl halide or triflate in the presence of a base. mdpi.com
A significant challenge in the Suzuki-Miyaura coupling for bipyridine synthesis is the potential for the bipyridine product to act as a ligand for the palladium catalyst, leading to catalyst deactivation and lower yields. mdpi.com To overcome this, specific ligands and catalyst systems have been developed. For instance, the use of bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling over catalyst inhibition. mdpi.comillinois.edu The synthesis of substituted bipyridines, such as those with methoxy (B1213986) and amino groups, has been reported using this methodology, highlighting its versatility. illinois.edubeilstein-journals.org
Representative Examples of Suzuki-Miyaura Coupling for Substituted Bipyridine Synthesis:
| Pyridyl Halide/Triflate | Pyridylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH/H₂O | Moderate to Excellent | researchgate.net |
| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Pd catalyst | Basic | Not Specified | Not Specified | illinois.edu |
| 4-Bromo-2,2'-bipyridine | Indole-5-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Not Specified | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O/EtOH | Not Specified | beilstein-journals.org |
This table presents a selection of examples to illustrate the scope of the Suzuki-Miyaura coupling for synthesizing various substituted bipyridines. Specific yields were not always provided in the cited literature.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high reactivity and functional group tolerance, making it a powerful tool for the synthesis of complex molecules, including substituted bipyridines. acs.orgorgsyn.org The preparation of the requisite pyridylzinc reagents can be achieved through the reaction of a pyridyl halide with activated zinc or by transmetalation from an organolithium or Grignard reagent. orgsyn.org
The synthesis of various methyl-substituted 2,2'-bipyridines has been efficiently accomplished using Negishi cross-coupling. acs.org Furthermore, the method has been applied to the synthesis of α-heteroaryl-α-amino acid building blocks, demonstrating its utility in preparing amino-substituted heterocyclic compounds. nih.gov The tolerance of the Negishi coupling for a range of functional groups makes it a suitable candidate for the synthesis of molecules like 2'-Methoxy-[3,3'-bipyridin]-4-amine.
Illustrative Examples of Negishi Coupling for Bipyridine Synthesis:
| Pyridyl Halide | Organozinc Reagent | Catalyst | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | (o-Tolyl)zinc chloride | Pd(PPh₃)₄ | Not Specified | Not Specified | wikipedia.org |
| 2-Halopyridine | Pyridylzinc halide | Pd(0) or Ni(0) | THF | High | orgsyn.org |
| 2-Bromomethylpyridines | Self-coupling | Ni(acac)₂ | Not Specified | Good | wikipedia.org |
This table provides representative examples of the Negishi coupling for the synthesis of bipyridine derivatives.
The Stille coupling utilizes organotin reagents (stannanes) as the organometallic component, which are coupled with organic halides or triflates catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
This method has been successfully employed for the synthesis of a variety of substituted bipyridines. The reaction conditions are generally tolerant of a wide range of functional groups, which would be advantageous for the synthesis of this compound. The choice of catalyst and ligands is critical to achieving good yields and preventing side reactions.
Selected Examples of Stille Coupling for Bipyridine Synthesis:
| Pyridyl Halide/Triflate | Organostannane | Catalyst | Solvent | Yield (%) | Reference |
| Aryl Halide | Organostannane | Pd(OAc)₂/Dabco | Not Specified | Good | organic-chemistry.org |
| Organic Iodide | Allenylstannane | Pd(PPh₃)₄/LiCl | Not Specified | Good | organic-chemistry.org |
The classical Ullmann reaction involves the copper-mediated homocoupling of aryl halides at high temperatures to form symmetrical biaryls. organic-chemistry.org Modern variations of the Ullmann coupling have expanded its scope to include the synthesis of unsymmetrical biaryls and can be catalyzed by other metals like nickel and palladium, often under milder conditions. mdpi.com
For the synthesis of bipyridines, the Ullmann homocoupling of a halopyridine can be an effective method for producing symmetrical derivatives. mdpi.comresearchgate.net The synthesis of unsymmetrical bipyridines via a cross-Ullmann reaction is more challenging due to the potential for a mixture of products. However, by carefully controlling the reaction conditions and the reactivity of the coupling partners, selective cross-coupling can be achieved.
Representative Ullmann-type Reactions for Bipyridine Synthesis:
| Reactant(s) | Catalyst/Promoter | Conditions | Product Type | Reference |
| 1-Iodo-2-nitrobenzene | Copper powder | Heat, solvent-free | Symmetrical dinitrobiphenyl | organic-chemistry.org |
| Halopyridines | Pd(OAc)₂/K₂CO₃/Benzimidazolium salt | Microwave irradiation | Symmetrical bipyridines | researchgate.net |
| 3-Bromo-4-methylpyridine | Sodium methoxide (B1231860)/CuBr | 130 °C | 3-Methoxy-4-methylpyridine | googleapis.com |
This table provides examples of Ullmann and Ullmann-type reactions relevant to the formation of C-C and C-O bonds in pyridine systems.
Homocoupling reactions provide a direct route to symmetrical bipyridines from a single pyridyl precursor, typically a halopyridine. These reactions are often promoted by reducing agents in the presence of a transition metal catalyst, such as nickel or palladium. mdpi.com For example, the reductive coupling of 2-halopyridines using zinc powder and a nickel catalyst can produce 2,2'-bipyridines in good yields. mdpi.com
While not directly applicable to the synthesis of the unsymmetrical this compound, homocoupling reactions are fundamental in bipyridine chemistry and can be used to prepare symmetrical building blocks that may be further functionalized.
Examples of Homocoupling Reactions for Bipyridine Synthesis:
| Pyridyl Precursor | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| Bromopyridines | Pd(OAc)₂/piperazine | 140 °C, DMF | Symmetrical bipyridines | Good | mdpi.com |
| Halopyridines | Ni or Pd catalyst | Reductive conditions | Symmetrical bipyridines | Good | mdpi.com |
This table illustrates examples of homocoupling reactions for the synthesis of symmetrical bipyridine derivatives.
Transition Metal-Free C-H Functionalization
In an effort to create more environmentally friendly and cost-effective synthetic routes, transition-metal-free methods for C-H functionalization have gained attention. These methods avoid the use of expensive and potentially toxic heavy metals. One such approach involves the dehydrogenative dimerization of non-activated pyridines using sodium dispersion. researchgate.net This method is noted for its operational simplicity and mild reaction conditions, utilizing an earth-abundant and non-toxic metal source. researchgate.net The absence of transition metals is particularly advantageous in the synthesis of materials for electronics and pharmaceuticals, where metal contamination can be a significant issue. researchgate.net
Another strategy for transition-metal-free C-H functionalization is the activation of the pyridine ring. The inherent electron deficiency of the pyridine π-system can be leveraged to facilitate regioselective functionalization at specific C-H bonds under mild conditions. researchgate.net N-functionalization of pyridines, for instance, can direct selectivity to the C2 and C4 positions. researchgate.net
Direct Dehydrogenative Coupling of Pyridine Derivatives
Direct dehydrogenative coupling of pyridine derivatives represents an atom-economical and environmentally benign route for synthesizing bipyridines through direct C-H bond activation. mdpi.com A notable example is the palladium-catalyzed dehydrogenative synthesis of 2,2'-bipyridyl derivatives. This reaction effectively proceeds with a silver(I) salt as the oxidant in the presence of pivalic acid, leading to the regioselective dimerization of various pyridines at the C2-positions. nih.gov This method has proven applicable even for challenging substrates like sterically hindered 3-substituted pyridines, yielding twisted 3,3'-disubstituted-2,2'-bipyridyls. nih.gov
Diruthenium complexes have also been investigated for the dehydrogenative coupling of 4-substituted pyridines. mdpi.comrsc.org The reaction is initiated by the cleavage of C-H bonds by the ruthenium complex, with the reactivity being dependent on the pKa of the substituent on the pyridine ring. mdpi.com Higher pKa values generally lead to better yields. mdpi.com Mechanistic studies on the reaction of a diruthenium tetrahydrido complex with γ-picoline revealed the formation of a bis(μ-pyridyl) complex, which then undergoes C-C bond formation. rsc.org
Approaches for Introducing Methoxy and Amine Substituents
The introduction of methoxy and amine groups onto the bipyridine scaffold is a critical step in the synthesis of this compound. This can be achieved through various strategies, including the functionalization of a pre-formed bipyridine ring or by incorporating the substituents into the pyridine precursors before the coupling reaction.
Selective Functionalization of Bipyridine Rings
The selective functionalization of N-heterocycles like bipyridine is a significant area of research due to the prevalence of these structures in bioactive molecules and as ligands in catalysis. acs.org The positions on the bipyridine ring allow for fine-tuning of electronic and steric properties through substitution. acs.org For instance, visible-light-driven, cobalt-mediated C-H arylation has been shown to be highly selective for the C6 position of 2,2'-bipyridine (B1663995). acs.org
Palladium-catalyzed amination is a valuable technique for the selective introduction of amine groups onto pyridine rings. researchgate.net By using mild amination conditions, high selectivity and tolerance for base-sensitive functional groups can be achieved. researchgate.net Furthermore, a protocol for the nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide has been developed, offering a concise route to aminomethoxypyridines. researchgate.net
Condensation and Annulation Methodologies
Condensation and annulation reactions provide a powerful means of constructing the pyridine rings of bipyridines with the desired substituents already in place. A flexible route to unsymmetrically functionalized bipyridines starts from 1,3-diketones. nih.gov These are converted to β-ketoenamides, which then undergo cyclocondensation to form a 4-hydroxypyridine (B47283) ring. The hydroxy group can be subsequently converted to other functionalities. nih.gov This method is versatile and allows for the synthesis of a library of specifically substituted bipyridine derivatives. nih.gov
The Robinson annulation is another classic ring-forming reaction that can be adapted for pyridine synthesis. wikipedia.org It involves a Michael addition followed by an aldol (B89426) condensation to create a six-membered ring. wikipedia.org While traditionally used for cyclohexenones, variations of this methodology can be applied to the synthesis of fused heterocyclic systems.
Multi-step Synthetic Sequences
The synthesis of complex molecules like this compound often requires multi-step sequences. syrris.jp These sequences allow for the careful and controlled introduction of functional groups. An example of a multi-step approach is the synthesis of the bipyridine ligand 2-(pyridin-2-yl)pyridine-5-carboxylic acid, which involves a five-step pathway. depaul.edu
Automated continuous flow synthesis is an emerging paradigm for conducting multi-step reactions. syrris.jpnih.gov This technique uses microfluidic systems to move reactants through columns containing immobilized reagents and catalysts, allowing for sequential reactions to occur in a continuous process. syrris.jp This approach has been successfully applied to the synthesis of spirocyclic tetrahydronaphthyridines, demonstrating its potential for creating complex molecular architectures in a highly modular and efficient manner. nih.gov For instance, a photoredox-catalyzed hydroaminoalkylation can be sequenced with an intramolecular SNAr N-arylation or a palladium-catalyzed C-N bond formation in a continuous flow system. nih.gov
A multi-step synthesis for a rabeprazole (B1678785) sodium intermediate, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, highlights a pathway where a methoxypropoxy group is introduced onto a pyridine ring. google.com The sequence involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxypropanol, followed by further transformations. google.com
Optimization of Reaction Conditions and Yields in Bipyridine Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired bipyridine products. This is particularly important in transition metal-catalyzed cross-coupling reactions, where the bipyridine product can coordinate to the metal catalyst and inhibit its activity. mdpi.comresearchgate.net
In Suzuki couplings, a common method for C-C bond formation, the choice of catalyst, ligand, and base can significantly impact the outcome. For example, the use of a cyclopalladated ferrocenylimine catalyst has been shown to be effective for the Suzuki coupling of 3-pyridine boronic pinacol (B44631) ester with pyridyl halides. mdpi.com The addition of a co-catalyst, such as copper(I) iodide (CuI), has also been found to improve the yield of 2,2'-bipyridines in certain coupling reactions. researchgate.net
For the synthesis of symmetrical bipyridines, Ullmann homocoupling reactions are often employed. preprints.org Optimization of these reactions can involve the use of palladium catalysts with specific ligands, such as piperazine, or employing alternative reducing agents and solvents. preprints.org For instance, using 1,4-butanediol (B3395766) as both a solvent and reductant with a low loading of a palladium catalyst offers a milder reaction condition. mdpi.com The development of electrochemical methods, such as nickel-catalyzed electroreductive homocoupling of bromopyridines, provides an efficient and high-yielding alternative that avoids the need for chemical reducing agents. preprints.org
Below is a data table summarizing various synthetic approaches for bipyridine synthesis, highlighting the reaction types, catalysts, and typical yields.
| Reaction Type | Catalyst/Reagent | Reactants | Product Type | Yield | Reference |
| Suzuki Coupling | Pd(PPh3)4 / Na2CO3 | Pyridyl boronic acids and bromopyridines | Bipyridines | 50-65% | mdpi.com |
| Suzuki Coupling | Cyclopalladated ferrocenylimine | 3-Pyridine boronic pinacol ester and pyridyl halides | Bipyridines | High | mdpi.com |
| Dehydrogenative Dimerization | Palladium catalyst / AgI salt | Pyridines | 2,2'-Bipyridyls | Not specified | nih.gov |
| Ullmann Homocoupling | Pd(OAc)2 / Piperazine | Bromopyridines | Symmetrical Bipyridines | Good | preprints.org |
| Electroreductive Homocoupling | Nickel catalyst / Zn or Fe anode | Bromopyridines | Bipyridines | Up to 98% | preprints.org |
| Cyclocondensation | TMSOTf / Hünig's base | β-ketoenamides | 4-functionalized bipyridines | Moderate to good | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing infrared radiation at specific frequencies corresponding to these vibrations, functional groups within the molecule can be identified.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in 2'-Methoxy-[3,3'-bipyridin]-4-amine. The absorption of infrared radiation causes vibrations such as stretching and bending of the chemical bonds. The specific frequencies of these absorptions are characteristic of the bonds and functional groups.
The FTIR spectrum of this compound is expected to show several key absorption bands:
N-H Stretching: The primary amine (-NH₂) group typically exhibits two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net
C-H Stretching: Aromatic C-H stretching vibrations from the bipyridine rings are anticipated to appear above 3000 cm⁻¹. The C-H bonds of the methoxy (B1213986) (-OCH₃) group will show asymmetric and symmetric stretching bands around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. ekb.eg
C=N and C=C Stretching: The pyridine (B92270) rings contain both C=N and C=C bonds, whose stretching vibrations are coupled and appear in the 1400-1600 cm⁻¹ region. ekb.eg
C-O Stretching: The aryl ether linkage of the methoxy group is expected to produce a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1050 cm⁻¹. ekb.eg
N-H Bending: The scissoring vibration of the primary amine group typically appears around 1600 cm⁻¹.
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Primary Amine | N-H Bend | ~1600 |
| Aromatic Rings | C-H Stretch | >3000 |
| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |
| Methoxy Group | C-H Stretch | ~2950, ~2850 |
| Methoxy Group | C-O Stretch (Asymmetric) | ~1250 |
| Methoxy Group | C-O Stretch (Symmetric) | ~1050 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons on the two pyridine rings, the amine group, and the methoxy group. nih.govdergipark.org.tr The aromatic protons are expected to resonate in the downfield region (δ 6.5-8.5 ppm), with their splitting patterns revealing their positions relative to each other. mdpi.com The methoxy group protons would appear as a sharp singlet further upfield, typically around δ 3.9 ppm, while the amine protons would likely produce a broad singlet. orgsyn.orgnih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule C₁₁H₁₁N₃O contains 11 carbon atoms, all of which are expected to be chemically distinct and thus produce separate signals. The carbons of the pyridine rings typically appear in the δ 110-160 ppm range, with carbons bonded to nitrogen or the oxygen of the methoxy group resonating at the lower end of this field. dergipark.org.trchemicalbook.com The methoxy carbon itself is expected to produce a signal in the δ 55-60 ppm region. ekb.eg
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons (bipyridine) | 6.5 - 8.5 |
| ¹H | Amine Protons (-NH₂) | Variable, broad singlet |
| ¹H | Methoxy Protons (-OCH₃) | ~3.9 (singlet) |
| ¹³C | Aromatic Carbons (bipyridine) | 110 - 160 |
| ¹³C | Methoxy Carbon (-OCH₃) | 55 - 60 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The compound is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.
For this compound (C₁₁H₁₁N₃O), the monoisotopic mass is 201.0902 Da. bldpharm.com The molecular ion peak ([M]⁺•) would therefore be detected at m/z ≈ 201. In accordance with the nitrogen rule, the presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular mass. libretexts.org
Electron impact ionization would induce fragmentation, providing a unique fingerprint. Common fragmentation pathways for this molecule would likely include: libretexts.orgmiamioh.edu
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine group is a characteristic fragmentation for amines. libretexts.org
Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺ or m/z 186.
Loss of a Methoxy Radical: Cleavage of the aryl C-O bond can lead to the loss of a methoxy radical (•OCH₃), producing an ion at [M-31]⁺ or m/z 170.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Formula | m/z (Nominal) | Description |
|---|---|---|---|
| [M]⁺• | [C₁₁H₁₁N₃O]⁺• | 201 | Molecular Ion |
| [M-15]⁺ | [C₁₀H₈N₃O]⁺ | 186 | Loss of •CH₃ |
| [M-31]⁺ | [C₁₁H₁₀N₃]⁺ | 170 | Loss of •OCH₃ |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction on a single crystal provides the most definitive structural data, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state.
A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its structure. researchgate.net This technique would determine key structural parameters, including:
Crystal System and Space Group: It would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group (e.g., P2₁/c), which describe the symmetry of the unit cell. researchgate.netresearchgate.net
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured.
Bond Lengths and Angles: The exact lengths of all chemical bonds and the angles between them would be determined.
Conformation: The dihedral angle between the two pyridine rings would be established, indicating the degree of twist between them.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting important non-covalent interactions like hydrogen bonds formed by the amine group (e.g., N-H···N) and π-π stacking between the aromatic rings. acs.org
Table 4: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction
| Data Type | Description |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths | The distances between bonded atoms (in Ångströms). |
| Bond Angles | The angles formed by three consecutively bonded atoms (in degrees). |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Contacts | Distances and geometries of hydrogen bonds and other non-covalent interactions. |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption and emission spectroscopy are pivotal techniques for probing the electronic structure and photophysical properties of molecules like this compound. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Fluorescence spectroscopy measures the light emitted when these excited electrons relax back to the ground state. These properties are highly sensitive to the molecular structure, including the presence of substituents and the surrounding environment.
Upon coordination with metal ions like Zn(II), these ligands often exhibit significant changes in their spectroscopic profiles, such as bathochromic (red) shifts in absorption and emission maxima and modulation of quantum yields. nih.govmdpi.com For example, 6-amino-2,2'-bipyridine derivatives display absorption peaks around 260 nm and 345 nm, which shift upon metal binding. mdpi.com The introduction of an electron-donating methoxy group, as in 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine, has been shown to influence the compound's ratiometric fluorescence properties, making it a useful sensor. mdpi.com The emission energy of bipyridine-containing metal complexes is sensitive to the ligand structure, with maxima observed near 500 nm for some platinum(II) complexes. nih.gov This suggests that this compound likely possesses interesting photophysical properties, with potential applications in sensing and materials science.
Table 1: Comparative Photophysical Data of Related Bipyridine Compounds
| Compound/System | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Observation |
|---|---|---|---|
| 6-Amino-2,2'-bipyridine derivatives | ~260, ~345 | Not specified | Bathochromic shift upon Zn(II) binding. mdpi.com |
| Amino-substituted 2,2'-bipyridines | Varies | Varies | Quantum yields and wavelengths depend on the nature of the amino substituent and change upon Zn(II) binding. nih.gov |
| 4,4'-Bipyridinium oligomers | ~300 (monomer), ~380 (dimer) | Not specified | Absorption bands shift with oligomer length. rsc.org |
| Pt(II)(2,2'-bipyridine)(dppm) complex | Near-UV | ~500 | Emission ascribed to metal-perturbed triplet ligand-centered state. nih.gov |
Specialized Spectroscopic Methods
Beyond standard UV-Vis spectroscopy, specialized techniques are required to probe specific molecular characteristics, such as the behavior of transient radical species and thermal robustness.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool for the detection and characterization of paramagnetic species, including radical intermediates. This technique is highly specific to molecules with unpaired electrons. The oxidation or reduction of bipyridine and amine moieties can generate radical cations or anions, whose electronic structure can be elucidated by ESR. The key parameters obtained from an ESR spectrum are the g-value, which is characteristic of the radical's electronic environment, and hyperfine coupling constants (hfcs), which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N).
Specific ESR data for radical intermediates of this compound are not documented in the available literature. However, studies on related systems provide a clear indication of the expected results. The one-electron reduction of bipyridine ligands is known to produce a stable radical anion, which can be identified by ESR. rsc.org Similarly, bipyridinium compounds, or viologens, form characteristic radical cations upon reduction, with one study reporting a g-value of 2.0034(3) and resolved hyperfine splittings from the two equivalent ¹⁴N nuclei. rsc.org The formation of radical intermediates can also be induced electrochemically. For example, the electrochemical oxidation of iodide was shown to generate a radical intermediate that could be trapped and studied by ESR, yielding distinct g-values and hyperfine coupling constants for the resulting adduct. scielo.org.mx Given that this compound contains both a bipyridine core and an amine group—both of which are redox-active—it is expected to form radical intermediates upon oxidation or reduction, which would be amenable to characterization by ESR spectroscopy.
Table 2: ESR Parameters for Related Radical Species
| Radical Species | g-value | Hyperfine Coupling Constants (Gauss) | System/Conditions |
|---|---|---|---|
| Viologen Monomer Radical Cation (1˙⁺) | 2.0034(3) | Well-resolved splittings from 2x ¹⁴N and multiple ¹H nuclei. rsc.org | Chemical reduction in deaerated acetone. rsc.org |
| Bipyridyl-platinum Complex Radical Anion | Rhombic signal | Similar to related bipyridyl-platinum systems. rsc.org | Electrochemical reduction in DMF at 77 K. rsc.org |
| DMPO-Iodine Radical Adduct | 1.9878 | a(¹⁴N) = 13.65 G, a(¹H) = 0.68 G | Electrochemical oxidation of iodide with DMPO spin trap in CH₃CN. scielo.org.mx |
Thermogravimetric Analysis (TGA) for Thermal Stability Profiling
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical method for determining the thermal stability of a compound, identifying decomposition temperatures, and studying the composition of multi-component systems. The resulting TGA curve plots mass loss against temperature, with distinct steps indicating processes such as desolvation or decomposition.
Table 3: Thermal Stability Data for Related Bipyridine-Based Materials
| Material Type | Decomposition Onset/Range (°C) | Technique/Notes |
|---|---|---|
| 4,4'-Bipyridine-based dicationic salts | 268 - 284 °C | TGA, onset temperature. acs.org |
| Silver(I) CPs with tetrasubstituted 4,4'-bipyridines | Stable up to ~200 °C | TGA. rsc.org |
| 2,3ʹ-Bipyridine-2′,3-dicarboxylate ligand | 190 °C (water loss), 400 °C (decarboxylation) | TGA, multi-step decomposition. scispace.com |
| Pyrene-pyridine derivatives | T₅d = 357 °C | TGA, 5% weight loss temperature. acs.org |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Amino-2,2'-bipyridine |
| 5-(4-Methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine |
| 2,2'-Bipyridine (B1663995) |
| 4,4'-Bipyridine |
| 2,3ʹ-Bipyridine-2′,3-dicarboxylic acid |
| 2,2'-Bipyridine-3,3'-diol |
| 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) |
| Zinc (II) ion |
| Platinum (II) ion |
| Silver (I) ion |
| Cobalt (II) ion |
Chemical Reactivity and Mechanistic Studies
Investigation of Reaction Pathways for Functionalization
The functionalization of bipyridine scaffolds is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of complex molecules with tailored properties. For 2'-Methoxy-[3,3'-bipyridin]-4-amine, functionalization can be envisioned through several key reaction pathways, primarily involving metal-catalyzed cross-coupling reactions and modifications of the existing substituents.
Common strategies for modifying bipyridine cores include well-established cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. nih.gov These reactions typically involve the introduction of a halogen or boronic acid/ester onto the bipyridine skeleton, followed by coupling with a suitable partner. For instance, a Negishi coupling has been reported for the synthesis of a related substituted bipyridine, caerulomycin B, by reacting (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride with 2-bromopyridine. nih.govpreprints.org This highlights the utility of organozinc reagents in the functionalization of methoxy-substituted pyridines.
The amine group itself represents a key handle for functionalization. Standard transformations such as acylation, alkylation, or conversion to a diazonium salt for subsequent Sandmeyer-type reactions could provide routes to a diverse array of derivatives. Furthermore, the amine can direct ortho-metalation, allowing for regioselective introduction of functional groups at the C5 position.
Role of the Amine and Methoxy (B1213986) Groups in Directing Reactivity and Regioselectivity
The amine (-NH₂) and methoxy (-OCH₃) groups are powerful electron-donating groups that significantly influence the electronic landscape of the bipyridine system and, consequently, its reactivity and regioselectivity.
The 4-amino group is a strong activating group, donating electron density to its pyridine (B92270) ring through resonance. This increases the nucleophilicity of the ring, particularly at the positions ortho (C3 and C5) and para (the ring nitrogen) to the amine. However, the inherent electron-deficient nature of the pyridine ring and the propensity of the amine to be protonated under acidic conditions complicate predictions for electrophilic substitution. The lone pair on the amine nitrogen makes it the primary site of basicity and nucleophilicity in many reactions.
Similarly, the 2'-methoxy group on the second pyridine ring also acts as an electron-donating group, enriching the electron density of that ring. In related aniline (B41778) systems, a methoxy group can enhance the reactivity of the amine by "pushing" electron density towards it through the aromatic system. libretexts.org In hydroaminomethylation reactions, a methoxy substituent has been observed to increase substrate consumption due to favorable electron donation. rsc.org This electronic push from both the amine and methoxy groups makes the nitrogen lone pairs more available and the rings more susceptible to reactions initiated by electrophilic attack or oxidation.
Regioselectivity is primarily governed by these electronic effects. The nitrogen atoms of the pyridine rings are the most basic centers, readily coordinating to Lewis acids or protonating. In cross-coupling reactions, the site of functionalization is predetermined by the location of a leaving group (e.g., a halide). For electrophilic attack on the rings, the activating effects of the amine and methoxy groups would direct incoming electrophiles to the ortho and para positions, although such reactions are often challenging on pyridine rings. quimicaorganica.org
Mechanistic Insights into Coupling Reactions
The synthesis of bipyridines frequently relies on coupling reactions, the mechanisms of which can be complex and varied. Studies on related systems provide insight into the potential pathways, which can involve radical, anionic, or single-electron transfer processes.
Radical mechanisms are pertinent to several C-C bond-forming reactions on heteroaromatic systems. The Minisci reaction, for example, involves the addition of a nucleophilic carbon radical to an electron-deficient heterocycle like pyridine. acs.org Such a pathway could be used to functionalize the bipyridine core.
Furthermore, some classic coupling reactions are believed to proceed, at least in part, through radical intermediates. The Ullmann coupling, which involves the copper-mediated homocoupling of aryl halides, is one such reaction where a radical process is a proposed mechanistic pathway. nih.govpreprints.org Another route to radical formation involves the oxidation of the amine group. A single-electron transfer (SET) from the amine can generate an amine radical cation, which can then lose a proton to form a carbon-centered radical, poised for subsequent bond formation. rsc.org
Anionic pathways are also prominent in the synthesis of bipyridines. The Ullmann coupling, in addition to its potential radical pathway, has a proposed anionic mechanism. nih.govpreprints.org This involves the formation of organocopper intermediates and subsequent reductive elimination. The Wurtz coupling, which uses sodium metal to couple organic halides, also proceeds through intermediates with anionic character. preprints.orgmdpi.com These methods are particularly useful for creating symmetrical bipyridines.
Single Electron Transfer (SET) is increasingly recognized as a key mechanistic step in a wide range of organic reactions. SET processes can initiate reactions by generating radical ions. In the context of this compound, the amine group is a prime candidate for oxidation via SET to form a radical cation. acs.org This radical cation can then undergo deprotonation to yield an α-amino radical, which can be further functionalized.
The presence of a methoxy group has also been shown to facilitate SET-triggered reactions. acs.org In catalysis, SET mechanisms are often invoked in reactions involving bipyridine-metal complexes. For example, a SET-Water Nucleophilic Attack (SET-WNA) mechanism has been proposed for O-O bond formation catalyzed by a copper-bipyridine complex. researchgate.netnih.gov This demonstrates the relevance of SET in understanding the reactivity of such systems, where the bipyridine ligand can play a crucial role in mediating electron transfer.
Electrophilic and Nucleophilic Reactions of the Bipyridine Core
The bipyridine core possesses a dual reactivity profile, with a general resistance to electrophilic substitution and a susceptibility to nucleophilic attack, particularly under specific conditions.
Electrophilic Reactions: The pyridine ring is often compared to a nitrobenzene (B124822) in terms of its reactivity towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom deactivates the ring, making EAS reactions difficult and requiring harsh conditions. quimicaorganica.org When substitution does occur, it is directed to the 3-position. rsc.orgrsc.org In strongly acidic media, the pyridine nitrogen is protonated, which further deactivates the ring. While the 4-amino group in this compound is a strong activating group, the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation) would protonate it, converting it into a deactivating ammonium (B1175870) group and shutting down reactivity.
Nucleophilic Reactions: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position (ortho or para to the ring nitrogen). The reactivity of the bipyridine core toward nucleophiles can be dramatically enhanced upon coordination to a metal center. researchgate.net The metal ion acts as a powerful electron-withdrawing group, further polarizing the ring system and lowering the activation energy for nucleophilic attack. For example, calculations on a related chloro-bipyridine system showed a significant decrease in the activation enthalpy for substitution by a methoxide (B1231860) nucleophile when the bipyridine was complexed to a ruthenium(II) center. researchgate.net
Data sourced from B3LYP calculations. researchgate.net
This activation illustrates a fundamental principle in the chemistry of bipyridine ligands: their reactivity is profoundly altered by coordination to a metal, opening up pathways for functionalization that are inaccessible for the free ligand. researchgate.netchemrxiv.org
Compound Index
Coordination Chemistry of 2 Methoxy 3,3 Bipyridin 4 Amine Derivatives
Ligand Design Principles for Metal Complexation
The design of ligands is a crucial first step in the development of metal complexes with desired properties. For derivatives of 2'-Methoxy-[3,3'-bipyridin]-4-amine, the design principles revolve around the inherent chelating ability of the bipyridine core and the electronic modulation provided by the methoxy (B1213986) and amine groups.
Chelation Properties of Bipyridine Scaffolds
Bipyridine ligands, characterized by two interconnected pyridine (B92270) rings, are renowned for their role as bidentate chelating agents in inorganic and organometallic chemistry. researchgate.net The two nitrogen atoms readily coordinate to a single metal center, forming a stable five-membered ring. This chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a fundamental principle driving their widespread use. alfachemic.com
The geometry of the bipyridine scaffold is crucial for its coordinating ability. The 2,2'-bipyridine (B1663995) isomer is particularly effective as a chelating ligand due to the proximity of its nitrogen atoms, allowing for the formation of stable metal complexes. researchgate.net The resulting metal-bipyridine complexes often exhibit high redox stability and can be readily functionalized, making them ideal for a variety of applications. researchgate.net The rigid and planar nature of the bipyridine ligand can also lead to the formation of well-defined and predictable coordination geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands. nih.govmdpi.com
Influence of Methoxy and Amine Substituents on Ligand Electronic Properties
The electronic properties of the bipyridine ligand can be fine-tuned by the introduction of substituents. In the case of this compound, the methoxy (-OCH3) and amine (-NH2) groups play a significant role in modulating the ligand's electronic characteristics. Both the methoxy and amine groups are generally considered to be electron-donating groups. frontiersin.orgnih.gov
The methoxy group, through its +M (mesomeric) effect, can donate electron density to the pyridine ring, increasing the electron density on the nitrogen atoms and enhancing the ligand's σ-donating ability. tandfonline.com This increased electron donation can strengthen the metal-ligand bond and influence the redox potential of the resulting complex. bohrium.comresearchgate.net Similarly, the amine group is a strong electron-donating group, further enriching the electron density of the bipyridine scaffold. frontiersin.orgnih.gov
The position of these substituents on the bipyridine rings is also critical. The electronic effects of substituents can alter the energy levels of the ligand's molecular orbitals, which in turn affects the electronic absorption and emission properties of the metal complexes. tandfonline.com For instance, electron-donating groups can lead to a destabilization of the metal d-orbitals and a red-shift in the metal-to-ligand charge transfer (MLCT) bands. tandfonline.com
Synthesis of Metal Complexes with Transition Metals
The synthesis of metal complexes with this compound derivatives can be achieved through various synthetic methodologies, often involving the reaction of the ligand with a suitable metal salt. Transition metals such as copper (Cu), iron (Fe), palladium (Pd), iridium (Ir), ruthenium (Ru), manganese (Mn), and zinc (Zn) are commonly employed to form complexes with bipyridine-based ligands. mdpi.comtandfonline.combohrium.comthieme-connect.comtandfonline.comacs.org
The synthesis of bipyridine ligands themselves can be accomplished through methods like Suzuki coupling, Stille coupling, and Negishi coupling. mdpi.com Once the desired ligand is obtained, the complexation reaction is typically carried out in a suitable solvent, and the resulting complex can often be isolated as a crystalline solid. For example, the reaction of a bipyridine ligand with a metal chloride salt in a solvent like acetonitrile (B52724) can yield the desired metal complex. tandfonline.com Hydrothermal synthesis is another method that has been successfully used to prepare crystalline metal-bipyridine complexes. nih.gov
The stoichiometry of the reaction, the choice of solvent, and the reaction temperature can all influence the final product. For instance, the ratio of ligand to metal can determine whether a mono-, bis-, or tris-chelated complex is formed. The nature of the counter-ion can also play a role in the crystallization and final structure of the complex.
| Metal | Synthetic Method | Precursors | Resulting Complex Type | Reference |
| Copper (Cu) | Hydrothermal | Copper(II) sulfate (B86663), 2,2'-bipyridine | Polymeric chain [Cu(bipy)(H₂O)₂(SO₄)]n | nih.gov |
| Manganese (Mn) | Ambient Temperature | Manganese(II) chloride, 2,2'-bipyridine, KSCN | Mononuclear [Mn(SCN)₂(2,2'-bipy)₂] | tandfonline.com |
| Cobalt (Co) | Ambient Temperature | Cobalt(II) chloride, 2,2'-bipyridine, KSCN | Mononuclear [Co(SCN)₂(2,2'-bipy)₂] | tandfonline.com |
| Palladium (Pd) | Not specified | Palladium(II) chloride, 6-ferrocenyl-2,2'-bipyridine | Mononuclear | acs.org |
| Ruthenium (Ru) | Not specified | Ru precursor, 4,4'-dimethoxy-2,2'-bipyridine, pyridine derivatives | [Ru(tpy)((CH₃O)₂bpy)(4-R-py)]²⁺ | tandfonline.com |
| Zinc (Zn) | Not specified | Zinc(II) salt, bis(BINOL) substituted 2,2'-bipyridine | [Zn1a ₂]²⁺ | thieme-connect.com |
Structural Characterization of Metal-Ligand Complexes
For bipyridine complexes, the metal ion is typically coordinated to the two nitrogen atoms of the bipyridine ligand. In octahedral complexes, the remaining coordination sites are occupied by other ligands, such as anions (e.g., chloride, thiocyanate) or solvent molecules (e.g., water). nih.govtandfonline.com For example, in the complex [Mn(SCN)₂(2,2'-bipy)₂], the manganese ion is chelated by two 2,2'-bipyridine molecules and two thiocyanate (B1210189) anions, resulting in a distorted octahedral geometry. tandfonline.com Similarly, in [Cu(bipy)(H₂O)₂(SO₄)]n, the copper(II) ion is coordinated to a 2,2'-bipyridine ligand, two water molecules, and two oxygen atoms from different sulfate groups, also forming a distorted octahedron. nih.gov
The bond lengths between the metal and the nitrogen atoms of the bipyridine ligand provide insight into the strength of the coordination bond. The presence of electron-donating or electron-withdrawing substituents on the bipyridine ring can influence these bond lengths. manchester.ac.uk Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can also provide structural information by identifying the characteristic vibrational frequencies of the coordinated ligands. nih.gov
| Complex | Metal | Coordination Geometry | Key Structural Features | Reference |
| [Cu(bipy)(H₂O)₂(SO₄)]n | Cu(II) | Distorted Octahedral | Polymeric chain bridged by sulfato groups. Cu-N distances are 1.9947 Å. | nih.gov |
| [Mn(SCN)₂(2,2'-bipy)₂] | Mn(II) | Distorted Octahedral | Mononuclear complex with cis-coordinated isothiocyanate ligands. | tandfonline.com |
| [Co(SCN)₂(2,2'-bipy)₂] | Co(II) | Distorted Octahedral | Structurally similar to the manganese complex. | tandfonline.com |
| [Mn₃(2,2'-bipy)₂(C₃H₃O₂)₆] | Mn(II) | Trinuclear | Linear trinuclear arrangement. | mdpi.com |
| [Ni(2,2'-bipy)(C₃H₃O₂)₂(H₂O)] | Ni(II) | Distorted Octahedral | Mononuclear complex. | mdpi.com |
| [Cu(2,2'-bipy)(C₃H₃O₂)₂(H₂O)] | Cu(II) | Distorted Octahedral | Mononuclear complex. | mdpi.com |
| [Zn(2,2'-bipy)(C₃H₃O₂)₂] | Zn(II) | Distorted Octahedral | Mononuclear complex. | mdpi.com |
Electronic and Photophysical Properties of Coordination Complexes
The electronic and photophysical properties of transition metal complexes with bipyridine ligands are of great interest due to their potential applications in areas such as light-emitting diodes, solar cells, and photocatalysis. alfachemic.comrsc.org These properties are intrinsically linked to the electronic structure of the complex, which is determined by the metal ion and the nature of the coordinating ligands.
Many transition metal-bipyridine complexes exhibit luminescence, which arises from the radiative decay of an electronically excited state. snf.ch The most common type of emissive state in these complexes is the metal-to-ligand charge transfer (MLCT) state. rsc.org In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The energy and lifetime of this excited state are highly dependent on the electronic properties of both the metal and the ligand.
The introduction of substituents onto the bipyridine ligand can significantly tune the photophysical properties. Electron-donating groups, such as the methoxy and amine groups in this compound, can raise the energy of the metal d-orbitals, leading to a decrease in the MLCT energy gap and a red-shift in both the absorption and emission spectra. tandfonline.combohrium.comresearchgate.net For example, ruthenium(II) complexes with methoxy-substituted bipyridine ligands show a red-shift in their MLCT absorption and emission maxima compared to the unsubstituted bipyridine analogues. tandfonline.com The quantum yield of luminescence can also be affected by ligand substitution.
| Complex Type | Key Photophysical Property | Influence of Substituents | Reference |
| Ru(II) polypyridine | Metal-to-Ligand Charge Transfer (MLCT) | Electron-donating groups (e.g., -OCH₃, -NH₂) cause a red-shift in absorption and emission. | tandfonline.com |
| Ru(II) with hydroxy/methoxy-bpy | Tunable redox potentials and spectroscopic shifts | Methoxy group shows similar electron-donating properties to a hydroxy group. | bohrium.comresearchgate.net |
| Ir(III) with π-conjugated bpy | Enhanced solid-state emission | π-extension of the bipyridine ligand. | rsc.org |
| Fe(II) with cyclometalated oligopyridine | Increased ³MLCT* lifetime | Bathochromic shift of absorption bands. | rsc.org |
| Pt(II) with triarylboryl-bpy | Intraligand charge transfer emission | Metal chelation enhances electron-accepting ability. | acs.org |
Advanced Applications in Materials Science and Catalysis Non Clinical
Catalytic Applications
The substituted bipyridine structure of 2'-Methoxy-[3,3'-bipyridin]-4-amine allows it to act as a robust ligand in a multitude of catalytic processes. The presence of the electron-donating methoxy (B1213986) and amine groups can modulate the electronic properties of the metal center, enhancing catalytic efficiency and selectivity.
Metal-Catalyzed Cross-Coupling Reactions
Bipyridine-based ligands are instrumental in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov These reactions, including the Suzuki-Miyaura, Heck, Negishi, and Stille couplings, are cornerstones of modern synthetic chemistry. eie.grnih.govpreprints.orgmdpi.com The electronic properties of ligands like this compound are crucial in these processes. For instance, electron-donating groups, such as the methoxy group, can enhance the reactivity of the catalyst. chemblink.com
Complexes formed with bipyridine ligands and metals like palladium and nickel have demonstrated high efficacy. mdpi.comchemblink.com For example, palladium complexes with bipyridine ligands are used in Suzuki coupling reactions to synthesize various bipyridine derivatives, with some systems achieving very high turnover numbers. preprints.orgmdpi.com Similarly, Negishi and Stille couplings, which utilize organozinc and organotin reagents respectively, also benefit from palladium catalysts bearing bipyridine-type ligands to create complex molecular architectures. nih.govpreprints.org The specific substitution pattern on the bipyridine ring, as seen in this compound, can be tailored to optimize the catalytic activity and selectivity for a desired cross-coupling reaction.
Oxidation Processes, including Water Oxidation Catalysis
The oxidation of water is a critical reaction for renewable energy technologies, and ruthenium complexes featuring bipyridine-based ligands have been at the forefront of catalyst development. The first molecular water oxidation catalyst, the "blue dimer," was a ruthenium-bipyridine complex. osti.govacs.orgrsc.org The mechanism of water oxidation often involves high-valent metal-oxo species, and the electronic properties of the supporting ligands are paramount. acs.org The process can proceed through pathways such as water nucleophilic attack (WNA) or the interaction of two metal-oxo units (I2M). acs.org
Iridium complexes with chelating ligands have also shown significant promise in water oxidation catalysis. acs.org The introduction of electron-donating methoxy groups onto the ligand framework has been shown to increase the catalytic activity of these iridium centers. acs.org For instance, an increase in the turnover frequency (TOF) has been observed when methoxy groups are incorporated into the phenyl-chelating pyridylidene amine ligands of Cp*Ir(III) complexes. acs.org These findings underscore the potential of ligands like this compound to enhance the efficiency of water oxidation catalysts.
Furthermore, ruthenium pincer complexes have been employed for the catalytic oxidative deamination of primary amines using water as the oxidant, a process that liberates hydrogen gas. acs.org This highlights the broader utility of such complexes in various oxidation reactions.
Transfer Hydrogenation
Transfer hydrogenation is a valuable and operationally simple method for the reduction of various functional groups, providing an alternative to using high-pressure hydrogen gas. yok.gov.trliverpool.ac.uk Ruthenium and iridium complexes bearing bipyridine-type ligands have proven to be effective catalysts for this transformation. acs.orgpolyu.edu.hkacs.org
The catalytic activity of Ir(III) complexes in the transfer hydrogenation of ketones is enhanced by increasing the electron-donating strength of the chelating ligand. acs.org The addition of methoxy substituents to the phenyl group of a phenyl-chelating pyridylidene amine ligand, for example, improves the performance of the iridium catalyst. acs.org This suggests that the electronic properties of this compound would be beneficial in this context. Ruthenium complexes with NNN-type ligands derived from bipyridine have also demonstrated high activity in the transfer hydrogenation of ketones. acs.org
| Catalyst System | Substrate | Key Finding |
| Ir(III) complex with phenyl-chelating PYA ligand | Benzophenone | Activity improves with electron-donating methoxy substituents on the ligand. acs.org |
| Ru(II) complex with chiral dipyridylphosphine ligand | β-keto esters | Highly active and enantioselective, achieving up to 98.5% ee. polyu.edu.hk |
| Rhodium complex on a covalent triazine framework | N-heteroarenes | Efficient transfer hydrogenation using a formic acid/formate buffer. rsc.org |
Asymmetric Catalysis
The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Bipyridine derivatives are excellent scaffolds for the design of chiral ligands. For instance, chiral dipyridylphosphine ligands have been used in ruthenium-catalyzed asymmetric hydrogenation to produce important pharmaceutical precursors with high enantioselectivity. polyu.edu.hk Subtle modifications to the steric and electronic properties of these ligands can lead to significant variations in reactivity and enantioselectivity. polyu.edu.hk
While direct examples involving this compound in asymmetric catalysis are not extensively documented, the bipyridine framework is a well-established platform for creating chiral environments around a metal center. This makes it a promising candidate for the development of new asymmetric catalysts for reactions such as allylic oxidation and cyclopropanation.
Polymerization Catalysis
Bipyridine ligands are also utilized in the field of polymerization catalysis. Nickel complexes containing bipyridine ligands, for example, have been studied for ethylene (B1197577) polymerization. researchgate.net The structure of the ligand, including the presence of bulky substituents, can have a notable effect on the catalytic activity and the properties of the resulting polymer. researchgate.net Palladium complexes with phosphine-sulfonate ligands have also been investigated for ethylene polymerization, where remote Lewis acid binding to a bipyridine moiety can enhance catalytic performance. acs.org Although direct application of this compound in polymerization is not widely reported, its structural motifs are relevant to the design of effective polymerization catalysts.
Material Science Applications
In addition to its catalytic prowess, the structural and electronic characteristics of this compound and related bipyridine derivatives make them valuable components in materials science. Bipyridine-based molecules are used in the construction of organic light-emitting diodes (OLEDs), molecular sensors, and supramolecular assemblies. nih.govchemblink.com
The electron-donating nature of the methoxy group can influence the electronic properties of materials, making them suitable for applications in electronic devices. chemblink.com Furthermore, the ability of bipyridine units to chelate metal ions is fundamental to the design of materials with specific optical or electronic properties. chemblink.comresearchgate.net The amine group on this compound provides an additional site for functionalization, allowing for its incorporation into larger, more complex material architectures. For example, bipyridine derivatives have been incorporated into covalent triazine frameworks to create heterogeneous catalysts. rsc.org
The synthesis of various substituted bipyridines is an active area of research, driven by the demand for new functional materials and ligands for catalysis. mdpi.com The versatility of compounds like this compound ensures their continued importance in the development of advanced materials and catalytic systems.
Role as Chemical Reagents and Building Blocks in Organic Synthesis
Beyond its direct applications in materials, this compound is categorized as an organic building block, signifying its importance as a starting material for more complex molecules. bldpharm.com
The synthesis of substituted bipyridines typically relies on modern cross-coupling reactions catalyzed by transition metals like palladium. nih.gov Methods such as Suzuki, Stille, and Negishi coupling are commonly employed to join two different pyridine (B92270) rings together. nih.govpreprints.org For instance, a plausible synthesis for this compound could involve the Negishi coupling of a zinc-containing methoxypyridine derivative with a halogenated aminopyridine. preprints.org
Once formed, this compound serves as a versatile platform for further synthesis.
The bipyridine core can act as a chelating ligand for creating catalysts or functional materials. uva.nl
The primary amine group (-NH2) is a nucleophilic site that can readily react to form amides, imines, or be used in other coupling reactions to attach the molecule to polymers, surfaces, or other organic structures.
The methoxy group (-OCH3) influences the electronic profile of the molecule and can potentially be cleaved to a hydroxyl group if further functionalization is desired.
This combination of a robust chelating core and reactive functional handles makes it a valuable intermediate in the synthesis of functional dyes, pharmaceutical analogues, and complex ligands for catalysis.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1258620-65-3 | bldpharm.com |
| Molecular Formula | C₁₁H₁₁N₃O | bldpharm.com |
| Molecular Weight | 201.23 g/mol | bldpharm.com |
| Synonyms | N/A |
| Classification | Organic Building Block, OLED Material | bldpharm.combldpharm.com |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-amino-4-arylpyridin-2(1H)-one |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While classical cross-coupling reactions such as Suzuki, Stille, and Negishi couplings are foundational in constructing bipyridine skeletons, future research must prioritize the development of more sustainable and efficient synthetic methodologies. mdpi.compreprints.org The high toxicity of organotin reagents used in Stille coupling, for instance, necessitates the exploration of greener alternatives. mdpi.com
Future synthetic strategies should focus on:
Metal-Free Coupling Protocols: Advancing metal-free reactions, potentially utilizing pyridine (B92270) N-oxides as reactive intermediates, could significantly reduce the environmental impact and cost associated with transition metal catalysts. thieme-connect.comlboro.ac.uk
C-H Activation: Direct C-H activation/functionalization of pyridine rings represents a highly atom-economical approach. mdpi.com Developing selective C-H activation methods for the 3,3'-bipyridine (B1266100) core would streamline the synthesis of derivatives of 2'-Methoxy-[3,3'-bipyridin]-4-amine, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
Electrochemical Methods: Electrochemical synthesis offers a powerful tool for forming C-C bonds under mild conditions, often avoiding harsh reagents and byproducts, presenting a promising avenue for bipyridine synthesis. mdpi.compreprints.org
A comparison of traditional and emerging synthetic approaches is summarized below.
| Synthetic Method | Advantages | Disadvantages | Future Research Goal |
| Suzuki Coupling | High yield, stable boronic acids | Potential for catalyst poisoning by product | Development of more robust catalysts |
| Stille Coupling | Versatile | High toxicity of organotin reagents | Replacement with non-toxic coupling partners |
| Negishi Coupling | Alternative to toxic reagents | Moisture-sensitive organozinc reagents | Development of air- and moisture-stable reagents |
| Ullmann Homocoupling | Good for symmetrical bipyridines | Harsh reaction conditions | Milder conditions, broader substrate scope |
| C-H Activation | High atom economy, fewer steps | Challenges in regioselectivity | Design of highly selective catalytic systems |
| Electrochemical Synthesis | Mild conditions, sustainable | Substrate scope can be limited | Broaden applicability to complex pyridines |
Exploration of Advanced Spectroscopic Probes for Real-Time Analysis
Understanding the dynamic behavior of this compound, particularly when integrated into metal complexes or functional materials, requires sophisticated analytical techniques. Future research should leverage advanced spectroscopic methods to probe its electronic structure and excited-state dynamics in real time.
Techniques such as transient absorption (TA) spectroscopy and time-resolved resonance Raman (TRRR) spectroscopy can provide invaluable insights. rsc.org These methods allow for the characterization of short-lived excited states, which is crucial for applications in photochemistry and optoelectronics. For metal complexes incorporating this ligand, these techniques can elucidate the nature of metal-to-ligand charge transfer (MLCT) states and track intramolecular energy transfer processes. rsc.orgacs.org For instance, investigations into multinuclear assemblies based on ruthenium-bipyridine units have shown that linker ligands are directly involved in the initial MLCT excitation, a process that could be studied in complexes of this compound. rsc.org
Future studies could focus on:
Ultrafast Spectroscopy: Using femtosecond TA and TRRR to map the complete lifecycle of excited states, from initial excitation to decay.
In-Situ Monitoring: Applying spectroscopic techniques to monitor catalytic reactions in real time, identifying reactive intermediates and elucidating reaction mechanisms.
Single-Molecule Spectroscopy: Probing the properties of individual molecules to understand heterogeneity and behavior that is obscured in bulk measurements.
Expansion of Theoretical Modeling Capabilities for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of bipyridine-containing systems. acs.orgnih.gov DFT calculations can reliably model molecular and electronic structures, vibrational spectra, and excited-state properties, providing a powerful complement to experimental work. acs.orgacs.orgnih.govnih.gov
Future theoretical work on this compound should aim to:
Develop Accurate Predictive Models: Create robust computational models that can accurately predict the electronic, optical, and catalytic properties of novel complexes and materials based on this ligand. This includes predicting absorption and emission spectra, redox potentials, and reaction energy barriers.
Model Excited-State Dynamics: Employ time-dependent DFT (TD-DFT) and other advanced methods to simulate the behavior of excited states, guiding the design of molecules for photocatalysis and light-emitting applications. nih.gov
Screening of Derivatives: Utilize high-throughput computational screening to rapidly evaluate large virtual libraries of derivatives, identifying promising candidates for specific applications before undertaking costly and time-consuming synthesis.
Solvent and Environmental Effects: Incorporate more sophisticated models to account for the influence of the surrounding environment (e.g., different solvents, solid-state packing) on the properties of the molecule.
| Computational Method | Application Area for this compound | Key Predicted Properties |
| Density Functional Theory (DFT) | Ground-state electronic structure, reaction mechanisms | Molecular geometry, orbital energies (HOMO/LUMO), vibrational frequencies, reaction barriers |
| Time-Dependent DFT (TD-DFT) | Excited states, optical properties | UV-Vis absorption spectra, emission energies, nature of electronic transitions (e.g., MLCT, π-π*) |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions | Bond paths, electron density distribution, nature of non-covalent interactions |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Dynamic behavior, solvation structure, accessibility of coordination sites |
Design of Next-Generation Ligands for Enhanced Catalysis and Tailored Materials
The this compound scaffold is a promising platform for designing next-generation ligands. The existing methoxy (B1213986) and amine groups provide handles for further functionalization, allowing for the fine-tuning of steric and electronic properties.
Future research should explore:
Chiral Ligands for Asymmetric Catalysis: The development of chiral derivatives is a significant area of interest. rsc.orgchemrxiv.org Introducing chirality, for example, by creating atropisomeric structures or appending chiral side chains, could lead to highly effective ligands for asymmetric catalysis. chemrxiv.org
Redox-Active Ligands: The bipyridine framework is known to be redox-active. acs.org Research into how the substituents on this compound influence this activity can lead to the design of ligands that actively participate in catalytic cycles, enabling novel transformations.
Multifunctional Ligands: Incorporating additional functional groups can create ligands capable of cooperative catalysis or self-assembly into complex supramolecular structures. ub.edu For example, adding hydrogen-bond donors/acceptors could influence substrate binding and orientation.
Electron-Withdrawing/Donating Groups: Systematically modifying the scaffold with powerful electron-withdrawing (e.g., -CF₃) or -donating groups can dramatically alter the electronic properties of the resulting metal complexes, impacting their catalytic activity and photophysical behavior. nih.gov
Investigation of Tunable Electronic and Optical Properties for Advanced Applications
The electronic and optical properties of bipyridine complexes are highly tunable, making them suitable for a wide range of applications, from sensors to organic light-emitting diodes (OLEDs). nih.govresearchgate.net The inherent push-pull nature imparted by the electron-donating methoxy and amine groups in this compound suggests that it and its derivatives could exhibit interesting photophysical properties. nih.gov
Future investigations should focus on:
Systematic Structure-Property Studies: Synthesizing a series of derivatives where the electronic nature of the substituents is systematically varied to establish clear relationships between molecular structure and properties like absorption/emission wavelengths, quantum yields, and redox potentials. iut.ac.ir
Luminescent Materials: Exploring the potential of metal complexes of this compound as phosphorescent emitters for OLEDs or as fluorescent probes for biological imaging. The introduction of N-oxide functionalities has been shown to tune the energy levels and emission characteristics of bipyridine-based polymers. nih.gov
Nonlinear Optics: Investigating the nonlinear optical (NLO) properties of metal complexes derived from this ligand, which could have applications in optical communications and data storage. researchgate.net
Chemosensors: Designing derivatives that exhibit a change in their optical or electronic properties upon binding to specific analytes (e.g., metal ions, anions), thereby acting as selective chemosensors.
The table below outlines the potential effects of functional group modification on the optoelectronic properties of materials based on the this compound scaffold.
| Modification | Anticipated Effect on Properties | Potential Application |
| Addition of Electron-Donating Groups | Red-shift in absorption/emission, lower oxidation potential | Near-infrared (NIR) emitters, photosensitizers |
| Addition of Electron-Withdrawing Groups | Blue-shift in absorption/emission, higher oxidation potential, improved electron transport | Electron transport materials in OLEDs, n-type polymers |
| Extension of π-Conjugation | Red-shift in absorption, smaller bandgap | Organic photovoltaics, conductive polymers |
| Introduction of Heavy Atoms (e.g., in complexes) | Enhanced spin-orbit coupling, promotion of phosphorescence | Phosphorescent OLEDs (PhOLEDs) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2'-Methoxy-[3,3'-bipyridin]-4-amine?
- Methodology :
- Stepwise coupling : Use Suzuki-Miyaura cross-coupling of halogenated pyridine precursors. For example, combine 3-iodo-4-methoxypyridin-2-amine (or analogous iodinated pyridines) with boronic acid derivatives under palladium catalysis in ethanol/water mixtures .
- Solvent optimization : Ethanol and DMSO are preferred for their ability to dissolve polar intermediates while stabilizing reactive amino groups. Elevated temperatures (70–110°C) improve reaction rates .
- Yield considerations : Typical yields for bipyridine syntheses range from 30% to 60%, influenced by steric hindrance from methoxy/amino groups. Purification via column chromatography or recrystallization is recommended .
Q. How can spectroscopic techniques confirm the structure of this compound?
- FT-IR analysis :
- Key peaks : C–N stretching at ~1256 cm⁻¹ (aromatic amine), C–O–C (methoxy) at ~1050–1150 cm⁻¹, and N–H bending (amine) at ~1600 cm⁻¹ .
- Mass spectrometry (MS) :
- Molecular ion detection : Expect [M+H]⁺ peaks corresponding to the molecular formula (C₁₁H₁₂N₃O). Fragmentation patterns should align with bipyridine cleavage, such as loss of methoxy (–OCH₃) or amine (–NH₂) groups .
- ¹H/¹³C NMR :
- Aromatic protons : Distinct splitting patterns for pyridine rings (δ 7.0–8.5 ppm). Methoxy protons appear as a singlet at ~δ 3.8 ppm, while NH₂ protons may show broad peaks at δ 4.5–5.5 ppm .
Advanced Research Questions
Q. How does the methoxy group influence the catalytic activity of this compound in transition-metal complexes?
- Mechanistic insight :
- The methoxy group acts as an electron-donating substituent, enhancing electron density on the bipyridine ligand. This stabilizes Pd(II) or Pt(II) centers in catalytic cycles, as observed in Suzuki-Miyaura cross-coupling reactions .
- Experimental validation : Compare catalytic efficiency (turnover frequency, TOF) of methoxy-substituted vs. unsubstituted bipyridine ligands using aryl halide coupling reactions in DMSO at 70°C .
Q. What computational approaches predict the electronic properties of this compound?
- DFT studies :
- Optimize geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps. The methoxy group lowers the LUMO energy, increasing electrophilicity for nucleophilic attack .
- Validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies (e.g., amine proton shifts due to hydrogen bonding) .
- Applications : Predict binding affinities for biological targets (e.g., kinases) using molecular docking simulations with AutoDock Vina .
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Case study :
- Observed vs. theoretical NMR shifts : If amine protons appear downfield (δ > 6 ppm), assess solvent polarity or hydrogen bonding. Use DMSO-d₆ to enhance NH₂ signal resolution .
- Unexpected MS fragments : Cross-validate with high-resolution MS (HRMS) and isotopic pattern analysis to rule out impurities .
- Multi-technique approach : Combine X-ray crystallography (if crystalline) with solid-state NMR to resolve ambiguities in tautomeric forms .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- First-aid measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
